molecular formula C14H12N2O2 B3147422 1-(7-Methoxy-9H-pyrido[3,4-b]indol-1-yl)ethan-1-one CAS No. 62230-10-8

1-(7-Methoxy-9H-pyrido[3,4-b]indol-1-yl)ethan-1-one

Cat. No.: B3147422
CAS No.: 62230-10-8
M. Wt: 240.26 g/mol
InChI Key: SNGVLDNQSXBDPZ-UHFFFAOYSA-N
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Description

1-(7-Methoxy-9H-pyrido[3,4-b]indol-1-yl)ethan-1-one, also known as harmine, is a naturally occurring beta-carboline alkaloid. It is found in various plants, including Peganum harmala (Syrian rue) and Banisteriopsis caapi, which is used in the preparation of the traditional Amazonian brew Ayahuasca. Harmine has been studied for its potential therapeutic properties, including its effects on the central nervous system and its potential anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

Harmine can be synthesized through several methods. One common synthetic route involves the acetylation of beta-carboline with acetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at low temperatures, followed by stirring at room temperature .

Industrial Production Methods

Industrial production of harmine often involves extraction from natural sources, such as Peganum harmala seeds. The seeds are ground and subjected to solvent extraction, typically using ethanol or methanol. The extract is then purified through various chromatographic techniques to isolate harmine .

Chemical Reactions Analysis

Types of Reactions

Harmine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Harmine has a wide range of scientific research applications:

Mechanism of Action

Harmine exerts its effects through several mechanisms:

Comparison with Similar Compounds

Harmine is structurally similar to other beta-carboline alkaloids, such as:

Harmine’s unique combination of MAO inhibition, DYRK1A interaction, and apoptosis induction distinguishes it from these similar compounds, making it a compound of significant interest in various fields of research .

Properties

IUPAC Name

1-(7-methoxy-9H-pyrido[3,4-b]indol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c1-8(17)13-14-11(5-6-15-13)10-4-3-9(18-2)7-12(10)16-14/h3-7,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNGVLDNQSXBDPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC=CC2=C1NC3=C2C=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20977806
Record name 1-Acetyl-1-demethylharmine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20977806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62230-10-8
Record name Arenarine C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062230108
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Acetyl-1-demethylharmine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20977806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(7-Methoxy-9H-pyrido[3,4-b]indol-1-yl)ethan-1-one
Reactant of Route 2
1-(7-Methoxy-9H-pyrido[3,4-b]indol-1-yl)ethan-1-one
Reactant of Route 3
Reactant of Route 3
1-(7-Methoxy-9H-pyrido[3,4-b]indol-1-yl)ethan-1-one
Reactant of Route 4
1-(7-Methoxy-9H-pyrido[3,4-b]indol-1-yl)ethan-1-one
Reactant of Route 5
Reactant of Route 5
1-(7-Methoxy-9H-pyrido[3,4-b]indol-1-yl)ethan-1-one
Reactant of Route 6
1-(7-Methoxy-9H-pyrido[3,4-b]indol-1-yl)ethan-1-one

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